molecular formula C9H4F9NO3S B6309972 Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester CAS No. 1435806-72-6

Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester

Cat. No.: B6309972
CAS No.: 1435806-72-6
M. Wt: 377.19 g/mol
InChI Key: PROXFFYAGHDATC-UHFFFAOYSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester is a complex organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple trifluoromethyl groups and a pyridine ring, making it highly fluorinated and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester typically involves the reaction of methanesulfonic acid derivatives with fluorinated pyridine compounds. The reaction conditions often require the use of strong acids or bases to facilitate the esterification process. Common reagents include trifluoromethanesulfonic anhydride and trifluoromethylpyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, less fluorinated esters, and substituted pyridine compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester involves its interaction with various molecular targets. The highly electronegative trifluoromethyl groups can influence the reactivity of the compound, making it a potent electrophile. This allows it to participate in nucleophilic substitution reactions and interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester is unique due to its highly fluorinated structure and the presence of a pyridine ring. This combination imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F9NO3S/c10-7(11,12)5-1-4(2-19-3-5)6(8(13,14)15)22-23(20,21)9(16,17)18/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROXFFYAGHDATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401112636
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435806-72-6
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435806-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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